4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Overview
Description
4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol. This compound belongs to the class of isothiazole derivatives and is characterized by the presence of an amino group (-NH2) and a dioxo group (-SO2) on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-aminobenzenethiol with chloroform in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isothiazole ring, which is then oxidized to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of derivatives with higher oxidation states, such as sulfones or sulfoxides.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted isothiazoles.
Scientific Research Applications
4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several scientific research applications across various fields:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool in biological studies to investigate the role of isothiazole derivatives in biological systems.
Medicine: The compound has potential therapeutic applications, including the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is similar to other isothiazole derivatives, such as 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide and 5-amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide. it is unique in its structure and reactivity due to the presence of the amino group and the dioxo group
Comparison with Similar Compounds
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
1,3-Dihydrobenzo[c]isothiazole 1,1-dioxide
This comprehensive overview provides a detailed understanding of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,2-dioxo-1,3-dihydro-2,1-benzothiazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c8-6-2-1-3-7-5(6)4-12(10,11)9-7/h1-3,9H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAXBOJHMJCWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NS1(=O)=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670226 | |
Record name | 4-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211096-70-7 | |
Record name | 4-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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